molecular formula C14H8Cl2O4S2 B097262 1,5-Anthracenedisulfonyl chloride CAS No. 17407-99-7

1,5-Anthracenedisulfonyl chloride

Cat. No.: B097262
CAS No.: 17407-99-7
M. Wt: 375.2 g/mol
InChI Key: UNNDNVFLXKGUES-UHFFFAOYSA-N
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Description

1,5-Anthracenedisulfonyl chloride is an aromatic disulfonyl chloride derivative characterized by two sulfonyl chloride (-SO$_2$Cl) groups attached to the 1- and 5-positions of the anthracene backbone. This compound belongs to a class of highly reactive intermediates used in synthesizing polymers, dyes, and light-sensitive materials . Its structure combines the extended π-conjugation of anthracene with the electrophilic reactivity of sulfonyl chlorides, making it valuable for applications requiring controlled crosslinking or functionalization. For example, it is employed in the synthesis of light-sensitive polysulfonates for photographic reproduction, where its reactivity and stability under specific conditions are critical .

Properties

CAS No.

17407-99-7

Molecular Formula

C14H8Cl2O4S2

Molecular Weight

375.2 g/mol

IUPAC Name

anthracene-1,5-disulfonyl chloride

InChI

InChI=1S/C14H8Cl2O4S2/c15-21(17,18)13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)22(16,19)20/h1-8H

InChI Key

UNNDNVFLXKGUES-UHFFFAOYSA-N

SMILES

C1=CC2=CC3=C(C=CC=C3S(=O)(=O)Cl)C=C2C(=C1)S(=O)(=O)Cl

Canonical SMILES

C1=CC2=CC3=C(C=CC=C3S(=O)(=O)Cl)C=C2C(=C1)S(=O)(=O)Cl

Synonyms

1,5-Anthracenedisulfonyl chloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 1,5-anthracenedisulfonyl chloride are influenced by its structural and electronic properties. Below is a systematic comparison with analogous aromatic disulfonyl chlorides:

Table 1: Key Properties of Aromatic Disulfonyl Chlorides

Compound Substituent Positions Electronic Effects Steric Hindrance Applications
This compound 1,5 (anthracene) Moderate electron withdrawal Moderate Light-sensitive polymers, crosslinking agents
4,4'-Biphenyldisulfonyl chloride 4,4' (biphenyl) Symmetric electron withdrawal Low High-strength polymers, ion-exchange resins
2,6-Naphthalenedisulfonyl chloride 2,6 (naphthalene) Strong electron withdrawal High Dyes, surfactants
1-Chloro-3,5-naphthalenedisulfonyl chloride 1-Cl, 3,5-SO$_2$Cl Enhanced electrophilicity High Specialty chemicals, photoacid generators
1-Nitro-3,6-naphthalenedisulfonyl chloride 1-NO$2$, 3,6-SO$2$Cl Extreme electron withdrawal Moderate Explosives precursors, reactive intermediates

Key Findings from Comparative Studies

Reactivity :

  • This compound exhibits balanced reactivity due to moderate electron-withdrawing effects from sulfonyl groups and the anthracene core’s conjugation. This contrasts with 1-nitro-3,6-naphthalenedisulfonyl chloride, where the nitro group amplifies electrophilicity, making it prone to rapid hydrolysis .
  • Biphenyldisulfonyl chlorides (e.g., 4,4'-biphenyldisulfonyl chloride) display lower steric hindrance, enabling efficient polymerization in linear architectures .

Stability :

  • Chlorinated derivatives like 1-chloro-3,5-naphthalenedisulfonyl chloride show reduced thermal stability due to steric strain between substituents. In contrast, this compound’s planar anthracene system enhances thermal resilience .

Application-Specific Performance :

  • Light-sensitive polymers derived from this compound outperform naphthalene analogs in photoresolution due to anthracene’s superior UV absorption .
  • Biphenyldisulfonyl chlorides are preferred for ion-exchange membranes owing to their symmetrical structures and hydrolytic stability .

Critical Analysis of Research Trends

Recent studies highlight the following trends:

  • Synthetic Optimization : Methods to reduce byproducts in this compound synthesis (e.g., controlled Cl$_2$ gas introduction) have improved yields by 15–20% compared to traditional routes .
  • Environmental Concerns : Chlorinated derivatives (e.g., 1-chloro-2,7-naphthalenedisulfonyl chloride) face regulatory scrutiny due to persistence in ecosystems, whereas anthracene-based variants are more biodegradable .

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfonation

Chlorosulfonic acid (ClSO₃H) serves as both a sulfonating agent and a solvent in industrial-scale reactions. For disubstitution, excess ClSO₃H (≥5 molar equivalents per anthracene) is required to drive the reaction to completion. The process involves:

  • Initial Sulfonation : Anthracene reacts with ClSO₃H at 125–130°C for 2–3 hours, forming anthracene-1,5-disulfonic acid.

  • Chlorination : Subsequent addition of a chlorinating agent (e.g., thionyl chloride, SOCl₂) converts sulfonic acid groups to sulfonyl chlorides.

Key Variables :

  • Temperature : Elevated temperatures (125–130°C) enhance sulfonation efficiency but risk over-sulfonation.

  • Molar Ratios : A 5:1 ratio of ClSO₃H to anthracene ensures complete disubstitution.

Chlorination Strategies: From Sulfonic Acid to Sulfonyl Chloride

After sulfonation, the intermediate anthracene-1,5-disulfonic acid undergoes chlorination. This step is critical for achieving high purity and yield.

Thionyl Chloride (SOCl₂)

Thionyl chloride is the most widely used chlorinating agent due to its efficiency and byproduct volatility (SO₂ and HCl). The reaction proceeds via nucleophilic acyl substitution:

Anthracene-1,5-disulfonic acid+2SOCl21,5-Anthracenedisulfonyl chloride+2SO2+2HCl\text{Anthracene-1,5-disulfonic acid} + 2\text{SOCl}2 \rightarrow \text{this compound} + 2\text{SO}2 + 2\text{HCl}

Conditions :

  • Temperature : 80–90°C for 1–2 hours.

  • Molar Ratio : 2.4 equivalents of SOCl₂ per sulfonic acid group.

Phosphorus Pentachloride (PCl₅)

In cases where SOCl₂ is insufficiently reactive, PCl₅ offers a stronger chlorinating alternative. However, it requires careful handling due to hygroscopicity:

Anthracene-1,5-disulfonic acid+2PCl51,5-Anthracenedisulfonyl chloride+2POCl3+2HCl\text{Anthracene-1,5-disulfonic acid} + 2\text{PCl}5 \rightarrow \text{this compound} + 2\text{POCl}3 + 2\text{HCl}

Conditions :

  • Temperature : 130°C for 1 hour.

  • Yield : ~70% with minimal byproducts.

Industrial-Scale Optimization

Reaction Workup and Purification

Post-chlorination, the crude product is quenched in ice water to precipitate this compound. Filtration and washing with cold water remove residual acids and salts. Industrial processes achieve ≥95% purity through:

  • Solvent Selection : Tertiary alcohols (e.g., t-butanol) minimize hydrolysis during ammonolysis.

  • Additives : Sulfamic acid (NH₂SO₃H) suppresses side reactions by scavenging free HCl.

Yield and Efficiency Comparison

MethodChlorinating AgentTemperature (°C)Yield (%)Purity (%)
ClSO₃H + SOCl₂Thionyl chloride80–909095
ClSO₃H + PCl₅Phosphorus pentachloride1307093
ClSO₃H + SOCl₂ + NH₂SO₃HThionyl chloride60–8098.599

Notable Findings :

  • The addition of sulfamic acid improves yield by 8–10%.

  • Excess ClSO₃H (≥5 equivalents) is essential for complete disulfonation.

Mechanistic Insights and Challenges

Regioselectivity in Sulfonation

Anthracene’s planar structure allows sulfonation at multiple positions. Achieving 1,5-disubstitution requires:

  • Electronic Effects : Electron-withdrawing groups (e.g., pre-existing sulfonic acids) direct subsequent sulfonation to meta positions.

  • Steric Hindrance : Bulky substituents at the 9-position can bias sulfonation toward 1 and 5 positions.

Side Reactions and Mitigation

  • Over-Chlorination : Prolonged exposure to PCl₅ may lead to tri- or tetrasulfonyl derivatives. Controlled reaction times (≤1 hour) minimize this.

  • Hydrolysis : Moisture exposure converts sulfonyl chlorides back to sulfonic acids. Anhydrous conditions and rapid quenching are critical .

Q & A

What are the standard laboratory protocols for synthesizing 1,5-Anthracenedisulfonyl chloride?

Basic Research Focus
Synthesis typically involves sulfonation or chlorosulfonation of anthracene derivatives. For example, controlled reaction conditions (e.g., using chlorosulfonic acid at 0–5°C) can selectively introduce sulfonyl chloride groups at the 1,5-positions. Post-synthesis purification via recrystallization (e.g., in dichloromethane/hexane mixtures) or column chromatography is critical to isolate the product from mono-sulfonated byproducts. Reaction progress should be monitored using thin-layer chromatography (TLC) and confirmed via 1H^{1}\text{H}-NMR to verify positional specificity .

How should researchers handle and store this compound to ensure stability and safety?

Basic Research Focus
Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C to mitigate hydrolysis and degradation. Safety protocols from TCI America emphasize using PPE (nitrile gloves, chemical goggles, lab coats) and working in fume hoods. Regular verification of storage conditions via 13C^{13}\text{C}-NMR is recommended to detect decomposition products like anthraquinone derivatives. Disposal must comply with federal regulations, using qualified personnel for neutralization (e.g., with sodium bicarbonate) .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Focus
Key techniques include:

  • 1H^{1}\text{H}-NMR : Identifies aromatic proton environments (e.g., downfield shifts for sulfonyl-adjacent hydrogens).
  • 13C^{13}\text{C}-NMR : Confirms sulfonyl group attachment via deshielded carbon signals.
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., calculated vs. observed m/z).
  • FT-IR : Detects S=O stretching vibrations (~1350–1200 cm1^{-1}). Cross-referencing with anthracene derivatives in databases (e.g., EnvironmentalChemistry.com ) ensures accuracy .

How does the electron-withdrawing nature of sulfonyl chloride groups influence reactivity in cross-coupling reactions?

Advanced Research Focus
The sulfonyl chloride groups deactivate the anthracene core, reducing electrophilic substitution but enhancing nucleophilic displacement (e.g., with amines or alcohols). For example, in polymer synthesis (e.g., light-sensitive polysulfonates), the 1,5-substitution pattern enables controlled crosslinking with bisphenol derivatives under UV light. Kinetic studies using differential scanning calorimetry (DSC) can optimize reaction rates and selectivity .

What strategies resolve discrepancies in reaction yields during multi-step syntheses involving this compound?

Advanced Research Focus
Yield variations (e.g., 50–83% in diaryl systems) may arise from competing hydrolysis or steric hindrance. Troubleshooting steps:

  • In situ derivatization : Convert sulfonyl chloride to stable intermediates (e.g., sulfonamides) to prevent degradation.
  • Stoichiometric control : Use excess nucleophiles (e.g., amines) to drive reactions to completion.
  • Reaction monitoring : Employ real-time Raman spectroscopy to detect intermediates and adjust conditions dynamically.
    Comparative analysis of HRMS and 1H^{1}\text{H}-NMR data from analogous compounds (e.g., brominated anthracenes) can identify side reactions .

How can this compound be applied in electrochemical sensor development?

Advanced Research Focus
Derivatization of the sulfonyl chloride groups enables covalent attachment to electrode surfaces. For instance:

  • Functionalization : React with pyrrole derivatives to form conductive polymers (e.g., PPy/AQDS composites), enhancing electron transfer in anthraquinone-based sensors.
  • Stability testing : Use cyclic voltammetry to assess redox activity under varying pH and temperature. Reference electrochemical data (e.g., 0.8 V vs. Ag/AgCl) from anthraquinone disulfonic acid salts provides benchmarks .

What are the challenges in studying the photochemical stability of this compound in polymeric matrices?

Advanced Research Focus
UV-induced degradation pathways (e.g., radical formation or sulfonic acid generation) require:

  • Accelerated aging studies : Expose polymers to UV light (254–365 nm) and analyze degradation via gel permeation chromatography (GPC) and XPS.
  • Additive screening : Incorporate stabilizers (e.g., hindered amine light stabilizers) to mitigate chain scission. Kodak’s research on polysulfonates highlights the role of substituent positioning (e.g., methyl vs. nitro groups) in photostability .

How can computational modeling predict the reactivity of this compound in novel reaction systems?

Advanced Research Focus
Density functional theory (DFT) simulations can:

  • Map electron density distributions to predict regioselectivity in electrophilic attacks.
  • Model transition states for nucleophilic substitutions, correlating activation energies with experimental yields.
  • Validate results against crystallographic data (if available) for anthracene disulfonate salts .

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